molecular formula C21H20N4O2S B2933388 2-(4-methylbenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 942005-16-5

2-(4-methylbenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2933388
CAS No.: 942005-16-5
M. Wt: 392.48
InChI Key: QRLQRMLSGBUMET-UHFFFAOYSA-N
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Description

2-(4-methylbenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic small molecule featuring a cyclopenta[d]thiazole core fused with a dihydrocyclopentane ring. The compound contains two critical substituents: a 4-methylbenzamido group at position 2 and a pyridin-4-ylmethyl carboxamide moiety at position 4. Its molecular complexity and hybrid heterocyclic framework make it a candidate for structure-activity relationship (SAR) studies in drug discovery.

Properties

IUPAC Name

2-[(4-methylbenzoyl)amino]-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-13-2-4-15(5-3-13)19(26)25-21-24-18-16(6-7-17(18)28-21)20(27)23-12-14-8-10-22-11-9-14/h2-5,8-11,16H,6-7,12H2,1H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLQRMLSGBUMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of protein kinases by the compound affects multiple biochemical pathways. Protein kinases are involved in numerous signaling pathways that regulate cellular processes such as cell cycle progression, apoptosis, and responses to stress and inflammation. By inhibiting these kinases, the compound can potentially disrupt these pathways and their downstream effects.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with its targets. Additionally, the presence of other molecules, such as transport proteins or competing ligands, can also influence the compound’s action.

Biological Activity

The compound 2-(4-methylbenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a cyclopentathiazole core and various functional groups. The molecular formula can be represented as C18H20N4OSC_{18}H_{20}N_4OS, indicating the presence of nitrogen, sulfur, and oxygen atoms alongside carbon and hydrogen.

Structural Features

  • Cyclopentathiazole core : This heterocyclic structure is known for its diverse biological activities.
  • Amino and carboxamide groups : These functional groups are crucial for the compound's interaction with biological targets.
  • Pyridine moiety : Often associated with enhanced bioactivity due to its electron-withdrawing properties.

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and receptors involved in disease processes.

  • Acetylcholinesterase Inhibition : Similar compounds have shown potential as acetylcholinesterase inhibitors, which are critical in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme increases acetylcholine levels in the brain, enhancing cognitive function .
  • Antitumor Activity : Preliminary studies suggest that derivatives of thiazole compounds exhibit antiproliferative effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells .
  • Antimicrobial Properties : Compounds with similar structural motifs have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi, suggesting potential applications in treating infections .

In Vitro Studies

In vitro studies are essential for evaluating the biological activity of new compounds. The following table summarizes findings from recent research on related thiazole derivatives:

Compound NameBiological ActivityIC50 Value (µM)Reference
Compound AAChE Inhibition2.7
Compound BAntitumor15
Compound CAntimicrobial50

Case Studies

  • Neuroprotective Effects : A study evaluated a series of thiazole derivatives for their neuroprotective effects in models of ischemia/reperfusion injury. Results indicated that certain derivatives significantly reduced neuronal damage, supporting their use in neurodegenerative disease therapies .
  • Cancer Cell Line Testing : Another investigation focused on the antiproliferative effects of thiazole-based compounds against human cancer cell lines. The study revealed that specific modifications to the thiazole ring enhanced cytotoxicity, suggesting avenues for drug development aimed at cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other thiazole- and amide-containing derivatives. A notable analogue is N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide (CAS 1324691-22-6, molecular weight 358.5 g/mol) . Key comparisons include:

Core Structure :

  • The target compound employs a cyclopenta[d]thiazole core, which introduces steric constraints and enhanced lipophilicity compared to the benzo[d]thiazole core of the analogue.
  • The dihydrocyclopentane ring in the target compound may improve metabolic stability relative to the tetrahydropyran ring in the analogue.

Substituents: The 4-methylbenzamido group in the target compound provides a hydrophobic aromatic domain, contrasting with the thiophen-2-yl substituent in the analogue, which introduces sulfur-mediated electronic effects.

Molecular Weight :

  • The target compound’s molecular weight is estimated to be ~400 g/mol (based on structural analysis), significantly higher than the analogue’s 358.5 g/mol. This difference may influence solubility and bioavailability.

Pharmacological Implications

  • Binding Affinity : The pyridin-4-ylmethyl group’s planar geometry may favor interactions with aromatic residues in enzyme active sites, whereas the analogue’s tetrahydropyran group could induce steric hindrance.

Data Tables and Research Findings

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide
Core Structure Cyclopenta[d]thiazole Benzo[d]thiazole
Key Substituents 4-methylbenzamido, pyridin-4-ylmethyl Thiophen-2-yl, tetrahydropyran-4-ylmethyl
Molecular Weight (g/mol) ~400 (estimated) 358.5
Hydrogen Bond Donors 2 (amide NH, pyridine N) 1 (amide NH)
Hydrogen Bond Acceptors 5 (thiazole S, amide O, pyridine N) 4 (thiazole S, amide O, pyran O)

Hypothetical Property Analysis

  • Solubility : The target compound’s higher molecular weight and lipophilicity may reduce aqueous solubility compared to the analogue.
  • Metabolic Stability : The saturated cyclopentane ring in the target compound could resist oxidative metabolism better than the tetrahydropyran ring.

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